N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide
Overview
Description
N-(4-nitrobenzoyl)-1-adamantanecarbohydrazide, also known as NBD-Ada, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to involve the binding of the compound to the active site of the target enzyme or receptor, leading to inhibition of its activity. In bioimaging, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is believed to undergo a photoinduced electron transfer process, leading to fluorescence emission.
Biochemical and Physiological Effects:
N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is its high selectivity and sensitivity, which makes it a valuable tool for various lab experiments. However, one of the limitations of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide is its relatively high cost and limited availability, which may restrict its use in certain experiments.
Future Directions
There are several future directions for the research and development of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the potential applications of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide in other fields such as material science and environmental monitoring. Finally, the development of new derivatives of N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide with improved properties and activity is also a promising direction for future research.
Scientific Research Applications
N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields such as drug discovery, bioimaging, and chemical sensing. In drug discovery, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In bioimaging, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been used as a fluorescent probe for imaging of living cells due to its high selectivity and sensitivity. In chemical sensing, N'-(4-nitrobenzoyl)-1-adamantanecarbohydrazide has been used as a sensor for detecting metal ions and other analytes.
properties
IUPAC Name |
N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(14-1-3-15(4-2-14)21(24)25)19-20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOWAJIUKSNRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-nitrobenzoyl)adamantane-1-carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.